Laboratory-Scale Synthesis of Carbomer 956: An In-Depth Technical Guide
Laboratory-Scale Synthesis of Carbomer 956: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis of Carbomer 956, a high molecular weight, cross-linked polymer of acrylic acid. Carbomer 956 is a versatile excipient widely used in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[1][2] This document details the underlying chemistry, a representative synthesis protocol, and methods for characterization.
Introduction to Carbomer 956
Carbomer 956 is a synthetic polymer belonging to the Carbomer family of cross-linked polyacrylic acid polymers.[3][4] It is supplied as a white, fluffy, hygroscopic powder with a slightly acetic odor.[2][3] The polymer is characterized by its ability to form sparkling clear gels at low concentrations when neutralized, providing high viscosity and efficient rheology modification.[3] Carbomer 956 is valued for its compatibility with a wide range of other formulation ingredients.[3]
Principles of Synthesis
The synthesis of Carbomer 956 is achieved through free-radical precipitation polymerization .[5] This method involves the polymerization of acrylic acid monomers in an organic solvent system where the monomer is soluble, but the resulting polymer is not.[5] As the polymerization progresses, the insoluble Carbomer product precipitates from the reaction medium, forming a slurry.[5][6]
The key components in the synthesis include:
-
Monomer: Acrylic acid is the primary building block of the polymer chain.[6]
-
Cross-linking Agent: A polyalkenyl polyether, such as allyl sucrose or pentaerythritol allyl ether, is used to create the three-dimensional cross-linked network structure.[7]
-
Initiator: A free-radical initiator, typically a peroxide such as bis(2-ethylhexyl) peroxydicarbonate, is used to start the polymerization reaction.[5][6]
-
Solvent System: A non-polar organic solvent system, often a mixture of ethyl acetate and cyclohexane, is used as the reaction medium.[5][7] Historically, benzene was used but has been replaced due to safety concerns.[5]
-
Stabilizer/Precipitation Promoter: A small amount of a base, like potassium carbonate, may be added to partially neutralize the acrylic acid, which aids in the precipitation of the polymer.[5][6]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established principles of Carbomer synthesis. Researchers should adapt and optimize the specific quantities and conditions based on their laboratory setup and desired polymer characteristics.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier (Example) |
| Acrylic Acid | C₃H₄O₂ | ≥99% | Sigma-Aldrich |
| Pentaerythritol Allyl Ether | C₁₇H₂₈O₄ | Technical Grade | TCI Chemicals |
| Bis(2-ethylhexyl) peroxydicarbonate | C₁₈H₃₄O₆ | Solution in solvent | Arkema |
| Ethyl Acetate | C₄H₈O₂ | Anhydrous, ≥99.8% | Fisher Scientific |
| Cyclohexane | C₆H₁₂ | Anhydrous, ≥99.5% | Honeywell |
| Potassium Carbonate | K₂CO₃ | ≥99% | VWR |
| Nitrogen Gas | N₂ | High Purity | Airgas |
Equipment:
-
Jacketed glass reaction vessel (e.g., 1 L) with overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Heating/cooling circulator.
-
Syringe pump or dropping funnel for initiator addition.
-
Buchner funnel and vacuum flask for filtration.
-
Vacuum oven for drying.
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the system with nitrogen gas to create an inert atmosphere.
-
Solvent and Monomer Addition: Charge the reactor with the mixed solvent (e.g., a mixture of ethyl acetate and cyclohexane). Add the acrylic acid and the cross-linking agent to the solvent with gentle stirring.
-
Partial Neutralization: Add a small amount of potassium carbonate to the mixture. This will partially neutralize the acrylic acid and facilitate polymer precipitation.
-
Initiator Preparation: Prepare a solution of the initiator in the co-solvent.
-
Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 50-70°C) under a nitrogen blanket.[5][8]
-
Polymerization: Slowly add the initiator solution to the reaction vessel over several hours (e.g., 4-8 hours) using a syringe pump or dropping funnel.[5][8] As the polymerization proceeds, a white precipitate of Carbomer will form, creating a slurry.
-
Reaction Completion and Cooling: After the initiator addition is complete, continue stirring at the reaction temperature for a specified period to ensure complete conversion. Then, cool the reactor to room temperature.
-
Isolation and Purification: Filter the polymer slurry using a Buchner funnel. Wash the collected polymer cake with fresh solvent to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[3] The final product will be a fine, white, fluffy powder.
Characterization of Synthesized Carbomer 956
The synthesized Carbomer 956 should be characterized to ensure it meets the required specifications.
Physicochemical Properties:
| Parameter | Specification Range | Test Method |
| Appearance | White, fluffy powder | Visual Inspection |
| Odor | Slightly characteristic/acetic | Olfactory |
| pH (1% aqueous solution) | 2.5 - 3.0 | pH meter |
| Viscosity (0.5% neutralized solution) | 20,700 - 41,300 cPs | Brookfield Viscometer |
| Carboxylic Acid Content | 56% - 68% | Titration |
| Loss on Drying | ≤ 2.0% | Gravimetric |
| Clarity (0.5% neutralized solution) | ≥ 80% Transmittance | UV-Vis Spectrophotometer |
Data compiled from available technical datasheets.[3]
Characterization Methodologies:
-
Viscosity Measurement: Prepare a 0.5% aqueous dispersion of the synthesized Carbomer. Neutralize the dispersion to a pH of 7.3-7.8 with a suitable base (e.g., sodium hydroxide or triethanolamine).[3] Measure the viscosity using a Brookfield viscometer with an appropriate spindle at a defined rotational speed and temperature.[3]
-
pH Determination: Prepare a 1% aqueous dispersion of the Carbomer and measure the pH using a calibrated pH meter.[3]
-
Carboxylic Acid Assay: Dissolve a known amount of the polymer in water and titrate with a standardized solution of sodium hydroxide to a potentiometric endpoint.
-
Infrared (IR) Spectroscopy: Confirm the chemical structure of the polymer by identifying characteristic peaks for the carboxylic acid C=O and O-H functional groups.
Diagrams
Caption: Workflow for the laboratory-scale synthesis of Carbomer 956.
Caption: Simplified mechanism of free-radical precipitation polymerization for Carbomer synthesis.
References
- 1. specialchem.com [specialchem.com]
- 2. NM-Carbomer 956/974P/934P/971P applicaiton in oral care products [nmcarbomer.com]
- 3. Welcome To Ashahi Chemical Industries Pvt. Ltd. [ashahichemicals.com]
- 4. carbomer 956 974p 934p 71g [nmcarbomer.com]
- 5. Preparation Method Of Carbomer [vacutaineradditives.com]
- 6. How is the Carbomer Powder Made? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. phexcom.com [phexcom.com]
- 8. CN103483491A - Carbomer and preparation method thereof - Google Patents [patents.google.com]
